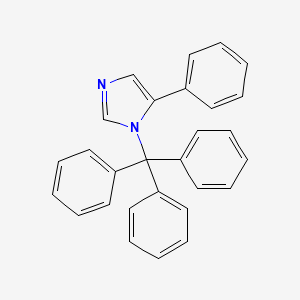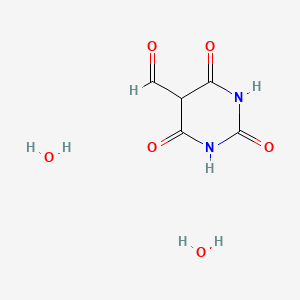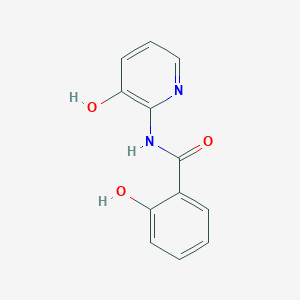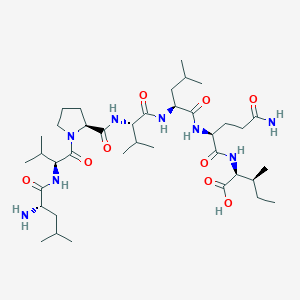
L-Lysinamide, L-leucyl-L-isoleucylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysinamide, L-leucyl-L-isoleucylglycyl- is a complex peptide compound that consists of multiple amino acids linked together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide, L-leucyl-L-isoleucylglycyl- typically involves the stepwise addition of protected amino acids. The process often begins with the protection of amino groups using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups to prevent unwanted side reactions . The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). After the coupling reactions, the protecting groups are removed under acidic conditions to yield the final peptide .
Industrial Production Methods
Industrial production of L-Lysinamide, L-leucyl-L-isoleucylglycyl- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid resin support and cleaved off after the synthesis is complete .
Chemical Reactions Analysis
Types of Reactions
L-Lysinamide, L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced amides or amines. Substitution reactions can lead to the formation of alkylated or acylated derivatives .
Scientific Research Applications
L-Lysinamide, L-leucyl-L-isoleucylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Lysinamide, L-leucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may interact with lysosomal enzymes, leading to the activation of caspase-3-like proteases and inducing apoptosis in certain cell types .
Comparison with Similar Compounds
Similar Compounds
- L-leucyl-L-isoleucine
- L-isoleucyl-L-leucine
- L-leucyl-L-leucine methyl ester
Uniqueness
L-Lysinamide, L-leucyl-L-isoleucylglycyl- is unique due to its specific sequence of amino acids and the presence of lysinamide, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications .
Properties
CAS No. |
562834-07-5 |
|---|---|
Molecular Formula |
C20H40N6O4 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanamide |
InChI |
InChI=1S/C20H40N6O4/c1-5-13(4)17(26-19(29)14(22)10-12(2)3)20(30)24-11-16(27)25-15(18(23)28)8-6-7-9-21/h12-15,17H,5-11,21-22H2,1-4H3,(H2,23,28)(H,24,30)(H,25,27)(H,26,29)/t13-,14-,15-,17-/m0/s1 |
InChI Key |
ZSKWGGAIGUCOEB-JKQORVJESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)
![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)


![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)


![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)


![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)
